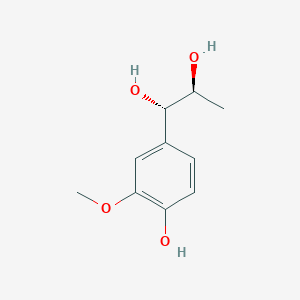

threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(1S,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,10-13H,1-2H3/t6-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKYCBMLUGVAGH-QUBYGPBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC(=C(C=C1)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to obtain threo-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol, a phenylpropanoid also known as threo-guaiacylglycerol. This compound is of significant interest due to its presence in natural products and its potential as a building block in medicinal chemistry. This document details synthetic strategies, experimental protocols, and methods for isomer separation, supported by quantitative data and visual workflows.

Introduction

This compound is a key structural motif found in various natural products, including lignans.[1] Its defined stereochemistry makes it a valuable chiral synthon for the development of new therapeutic agents. The synthesis of this specific diastereomer presents challenges in controlling the stereochemistry at the C1 and C2 positions of the propane chain. This guide explores established methods to achieve the desired threo configuration.

Synthetic Strategies

The synthesis of this compound and its derivatives typically starts from readily available precursors like vanillin or guaiacol.[2][3] Common strategies involve the creation of the carbon backbone followed by stereoselective introduction of the hydroxyl groups.

A prevalent synthetic approach involves the reaction of an aromatic aldehyde, such as a protected form of vanillin, with a suitable C2 or C3 synthon.[3] Subsequent stereoselective dihydroxylation or reduction steps are then employed to establish the desired threo diastereomer. The separation of the resulting threo and erythro isomers is often a critical step, commonly achieved through chromatographic techniques.[2][4]

One documented asymmetric total synthesis of a related natural product, threo-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol, highlights a multi-step sequence starting from protected vanillin.[5] This pathway includes a Wittig reaction to form an α,β-unsaturated ester, followed by a Sharpless asymmetric dihydroxylation to introduce the chiral diol functionality.[5] Subsequent chemical modifications then lead to the final product.

The general workflow for the synthesis and purification can be visualized as follows:

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and isolation of the target compound. The following protocols are adapted from published methods for the synthesis of guaiacylglycerol derivatives.[2][3][5]

Protocol 1: Asymmetric Synthesis of a threo-Diol Intermediate[5]

This protocol describes the initial steps towards the synthesis of a threo-diol from protected vanillin.

-

Protection of Vanillin: The phenolic hydroxyl group of vanillin is protected to prevent interference in subsequent reactions.

-

Wittig Reaction: The protected vanillin is subjected to a Wittig reaction with a suitable phosphonium ylide (e.g., Ph₃P=CHCOOEt) to extend the carbon chain and form an α,β-unsaturated ester.

-

Sharpless Asymmetric Dihydroxylation: The resulting ester undergoes asymmetric dihydroxylation using an AD-mix formulation (e.g., AD-mix-β) to yield the corresponding enantiomeric diol with high enantiomeric excess. For the synthesis of threo-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol, an overall yield of 36% over eight steps has been reported.[5]

-

Protection of the Diol: The newly formed diol is protected, for instance, with 2,2-dimethoxypropane.

-

Reduction of the Ester: The ester group is then reduced to a primary alcohol.

Protocol 2: General Synthesis and Separation of threo and erythro Isomers[2][3]

This protocol outlines a more general approach that yields a mixture of diastereomers, which are then separated.

-

Condensation Reaction: An appropriate aromatic aldehyde (e.g., protected vanillin) is reacted with an α-lithiated species like (2-methoxyphenoxy)acetic acid.[3]

-

Reduction: The resulting 3-hydroxypropionic acid mixture is reduced using a reducing agent such as a borane-dimethyl sulfide complex to yield the guaiacylglycerol structure as a mixture of threo and erythro isomers.[3]

-

Purification and Isomer Separation:

The logical relationship for the separation of the diastereomers can be visualized as follows:

Caption: Workflow for the separation of threo and erythro diastereomers.

Data Presentation

Quantitative data from synthetic procedures are essential for evaluating the efficiency and selectivity of the reactions.

| Parameter | Value/Range | Reference |

| Overall Yield (Asymmetric Synthesis) | 36% (for the chloro-derivative over 8 steps) | [5] |

| Enantiomeric Excess (e.e.) | 92% (from Sharpless dihydroxylation) | [5] |

| Diastereomer Separation Method | Ion-Exchange Chromatography | [3][4] |

Spectroscopic Data for a related threo compound (threo-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol): [5]

| Property | Value |

| Melting Point | 120 °C |

| Specific Rotation [α] | –3.0 (c 2.1, EtOH) |

| IR (KBr/cm⁻¹) | 3409, 1607, 1517 |

| ESI-HRMS (M+NH₄)⁺ | Calculated: 250.0841, Found: 250.0842 |

Conclusion

The synthesis of this compound is a challenging yet achievable goal for synthetic chemists. The key to a successful synthesis lies in the careful selection of the synthetic route to control the stereochemistry, followed by a robust purification strategy to isolate the desired threo isomer. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working on the synthesis of this and related compounds for applications in drug discovery and development.

References

An In-Depth Technical Guide on the Biological Activity of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Threo-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol is a phenylpropanoid compound that has been isolated from the roots of Paeonia lactiflora, a plant with a long history of use in traditional medicine.[1] While extensive research has documented the antioxidant and anti-inflammatory properties of Paeonia lactiflora extracts, specific biological activity data for the threo isomer of 1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol remains limited in publicly available scientific literature. This guide provides a comprehensive overview of the known information regarding this compound, including its origin and the broader biological activities of its source plant. This report also details standard experimental protocols for assessing the antioxidant and anti-inflammatory activities that would be relevant for future studies on this specific molecule.

Introduction

This compound is a natural product belonging to the phenylpropanoid class of organic compounds.[1] It has been identified as a constituent of Paeonia lactiflora (Chinese peony), a plant species renowned for its diverse pharmacological effects.[1] The extracts of Paeonia lactiflora have been traditionally used to treat a variety of conditions, including inflammation, pain, and immune system disorders. Modern scientific investigations have focused on validating these traditional uses, attributing the plant's bioactivity to a rich array of phytochemicals, including monoterpenoids, flavonoids, and phenylpropanoids. While much of the research on Paeonia lactiflora has centered on more abundant compounds like paeoniflorin, the biological role of its other constituents, such as this compound, is an area of growing interest.

Biological Activities of Paeonia lactiflora Extracts (Source of Compound)

Extracts from the flowers and roots of Paeonia lactiflora have demonstrated significant antioxidant and anti-inflammatory properties in various in vitro and in vivo studies. These activities are generally attributed to the synergistic effects of its numerous bioactive components.

Antioxidant Activity

Studies on Paeonia lactiflora extracts have consistently shown potent free radical scavenging capabilities. The flower extracts, in particular, have exhibited notable antioxidant properties against DPPH, ABTS, and FRAP radicals.[2] This activity is largely linked to the presence of gallic acid derivatives and other phenolic compounds.[2] While these findings are promising, specific quantitative data on the antioxidant capacity of isolated this compound is not currently available.

Anti-inflammatory Activity

The anti-inflammatory effects of Paeonia lactiflora extracts are well-documented. Research has shown that these extracts can significantly inhibit key inflammatory mediators. For instance, flower extracts have been found to inhibit cyclooxygenase-2 (COX-2) and collagenase.[2] Furthermore, studies on other compounds isolated from the plant have demonstrated a reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines. However, direct evidence and quantitative data for the anti-inflammatory activity of this compound are yet to be reported.

Potential Mechanisms of Action (Hypothesized)

Based on the known activities of other phenylpropanoids and extracts of Paeonia lactiflora, the following signaling pathways are hypothesized to be relevant to the biological activity of this compound. It is crucial to note that these are potential pathways and require experimental validation for this specific compound.

Antioxidant Action and Cellular Protection

A potential mechanism for antioxidant activity would involve the direct scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative stress-induced damage.

Caption: Hypothesized antioxidant mechanism of action.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of phenylpropanoids are often mediated through the inhibition of pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways. Inhibition of these pathways can lead to a downstream reduction in the expression of inflammatory enzymes like COX-2 and iNOS, and pro-inflammatory cytokines.

Caption: Potential anti-inflammatory signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to elucidate the biological activity of this compound.

Antioxidant Activity Assays

-

Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the test compound.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

-

Add the DPPH solution to each well.

-

Include a control (DPPH solution with solvent) and a blank (methanol).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by the antioxidant leads to a decolorization that is measured spectrophotometrically.

-

Protocol:

-

Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compound.

-

Add a small volume of the test compound dilutions to a larger volume of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

Anti-inflammatory Activity Assays

-

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Protocol:

-

Culture RAW 264.7 macrophage cells in a 96-well plate until they reach a suitable confluency.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and vehicle controls.

-

After incubation, collect the cell culture supernatant.

-

To a new 96-well plate, add the supernatant and an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a sodium nitrite standard curve.

-

Assess cell viability using an MTT assay to ensure that the observed NO reduction is not due to cytotoxicity.

-

Calculate the percentage of NO inhibition and the IC50 value.

-

Caption: Workflow for the Nitric Oxide Inhibition Assay.

-

Principle: This can be assessed either by measuring the activity of the COX-2 enzyme directly or by quantifying the expression of the COX-2 protein or its mRNA in response to an inflammatory stimulus in the presence of the test compound.

-

Protocol (Western Blot for COX-2 Protein Expression):

-

Follow steps 1-3 of the NO inhibition assay protocol.

-

After the 24-hour incubation, lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for COX-2.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Quantify the band intensities to determine the relative expression of COX-2.

-

Data Presentation (Hypothetical)

As no specific quantitative data for this compound is available, the following tables are presented as templates for how such data could be structured for clear comparison once obtained.

Table 1: Antioxidant Activity of this compound

| Assay | IC50 (µg/mL) | Positive Control (e.g., Ascorbic Acid) IC50 (µg/mL) |

| DPPH Radical Scavenging | Data Not Available | Insert Value |

| ABTS Radical Scavenging | Data Not Available | Insert Value |

Table 2: Anti-inflammatory Activity of this compound

| Assay | IC50 (µM) | Positive Control (e.g., Dexamethasone) IC50 (µM) |

| NO Inhibition (LPS-stimulated RAW 264.7 cells) | Data Not Available | Insert Value |

| COX-2 Expression Inhibition | Data Not Available | Insert Value |

Conclusion and Future Directions

This compound is a phenylpropanoid constituent of Paeonia lactiflora, a plant with recognized antioxidant and anti-inflammatory properties. While the broader biological activities of the plant extract are well-studied, there is a clear gap in the scientific literature regarding the specific bioactivities of this particular isolated compound.

Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive biological evaluations. The experimental protocols detailed in this guide provide a framework for such investigations. Determining the antioxidant and anti-inflammatory efficacy, elucidating the specific molecular targets and signaling pathways, and establishing a clear structure-activity relationship will be crucial steps in understanding the potential of this compound for therapeutic applications. Such studies will not only contribute to a better understanding of the pharmacology of Paeonia lactiflora but may also lead to the development of new drug candidates for the treatment of oxidative stress and inflammation-related diseases.

References

An In-depth Technical Guide to threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol as a Lignin Model Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignin, a complex aromatic biopolymer, represents a significant and underutilized renewable resource. Its intricate and irregular structure, however, poses considerable challenges to its efficient valorization. To overcome these hurdles, researchers employ lignin model compounds, which are simpler molecules possessing the key structural motifs of the native polymer. This technical guide focuses on threo-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol, a prominent model compound representing the β-1 ether linkage, one of the most abundant linkages in lignin. This document provides a comprehensive overview of its synthesis, spectroscopic characterization, and its application in studying the enzymatic and chemical degradation of lignin. Detailed experimental protocols and visual representations of reaction pathways are included to facilitate its use in research and development.

Introduction

This compound, also known as threo-guaiacylglycerol, is a key lignin model compound that embodies the guaiacyl (G) unit linked via a β-1 ether bond. The stereochemistry of the diol, specifically the threo configuration, plays a crucial role in the three-dimensional structure of lignin and influences its reactivity. Understanding the synthesis and degradation of this model compound provides invaluable insights into the complex chemistry of lignin, paving the way for the development of novel biorefining strategies and the synthesis of valuable aromatic chemicals.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is essential for its use as a standard in experimental studies. The following tables summarize its key physical properties and spectroscopic data.

Table 1: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₁₀H₁₄O₄ |

| Molecular Weight | 198.22 g/mol |

| CAS Number | 848031-94-7 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | (Predicted, 400 MHz, DMSO-d₆) δ (ppm): 6.85-6.70 (m, 3H, Ar-H), 5.50 (d, 1H, Ar-OH), 4.55 (d, 1H, α-CH), 4.40 (d, 1H, α-OH), 4.20 (t, 1H, β-OH), 3.80 (s, 3H, OCH₃), 3.70 (m, 1H, β-CH), 3.45 (dd, 1H, γ-CH₂), 3.35 (dd, 1H, γ-CH₂) |

| ¹³C NMR | (Predicted, 100 MHz, DMSO-d₆) δ (ppm): 147.5 (C-3), 145.0 (C-4), 133.0 (C-1), 118.5 (C-6), 115.0 (C-5), 111.0 (C-2), 75.0 (C-α), 73.0 (C-β), 63.0 (C-γ), 55.5 (OCH₃) |

| FTIR (KBr) | ν (cm⁻¹): 3400-3300 (O-H stretching, broad), 3010-2850 (C-H stretching), 1605, 1515, 1460 (aromatic C=C stretching), 1270 (Ar-O stretching), 1150, 1125, 1030 (C-O stretching) |

| Mass Spec. (EI) | m/z (%): 198 (M⁺), 180, 167, 151, 137, 124, 107, 94, 77 |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from synthetic routes for related guaiacylglycerol compounds and involves the stereoselective reduction of an α-hydroxy ketone precursor derived from vanillin.

Materials:

-

Vanillin

-

Trimethylsulfonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Diisopropylamine

-

n-Butyllithium (2.5 M in hexanes)

-

(2-Methoxyphenoxy)acetic acid

-

Borane-dimethyl sulfide complex (BMS)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of Vanillin Epoxide (intermediate 1):

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMSO under a nitrogen atmosphere, add trimethylsulfonium iodide (1.1 eq) portion-wise at room temperature.

-

Stir the resulting ylide solution for 10 minutes.

-

Add a solution of vanillin (1.0 eq) in anhydrous DMSO dropwise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by pouring it into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude epoxide.

-

-

Synthesis of α-Hydroxy Ketone (intermediate 2):

-

The crude vanillin epoxide can be rearranged to the corresponding α-hydroxy ketone under acidic or basic conditions. A common method involves treatment with a Lewis acid or a base like sodium hydroxide in a suitable solvent.

-

-

Stereoselective Reduction to threo-diol:

-

Dissolve the α-hydroxy ketone (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

-

Add a solution of a stereoselective reducing agent, such as the borane-dimethyl sulfide complex (1.5 eq), dropwise.

-

Stir the reaction at -78 °C for 4 hours.

-

Slowly warm the reaction to room temperature and quench carefully with methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to separate the threo and erythro diastereomers. The threo isomer is typically the major product under these conditions.

-

Enzymatic Degradation Assay

This protocol outlines a general procedure for studying the degradation of this compound using laccase or peroxidase.

Materials:

-

This compound

-

Laccase (e.g., from Trametes versicolor) or Horseradish Peroxidase (HRP)

-

Mediator (optional, e.g., ABTS or HBT for laccase)

-

Hydrogen peroxide (H₂O₂) (for peroxidase)

-

Buffer solution (e.g., sodium acetate buffer, pH 4.5 for laccase; phosphate buffer, pH 7.0 for peroxidase)

-

Acetonitrile or other suitable organic solvent

-

HPLC system with a C18 column and UV detector

Procedure:

-

Reaction Setup:

-

Prepare a stock solution of the substrate in a suitable organic solvent (e.g., 10 mM in acetonitrile).

-

In a reaction vessel, combine the buffer solution, the substrate stock solution (to a final concentration of e.g., 1 mM), and the mediator (if using).

-

Initiate the reaction by adding the enzyme solution (laccase or peroxidase). For peroxidase reactions, add H₂O₂ to start the catalytic cycle.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle shaking.

-

-

Time-Course Analysis:

-

At various time points, withdraw aliquots of the reaction mixture.

-

Quench the reaction immediately by adding an equal volume of a quenching solution (e.g., acetonitrile or methanol) to precipitate the enzyme.

-

Centrifuge the quenched samples to remove the precipitated protein.

-

-

HPLC Analysis:

-

Analyze the supernatant by reverse-phase HPLC to monitor the disappearance of the substrate and the formation of degradation products.

-

Use a suitable mobile phase gradient (e.g., acetonitrile/water) and detect the compounds at an appropriate wavelength (e.g., 280 nm).

-

Quantify the compounds by comparing their peak areas to a calibration curve of authentic standards.

-

Signaling Pathways and Experimental Workflows

The enzymatic degradation of lignin model compounds provides a simplified system to study the complex depolymerization processes occurring in nature. Below are diagrams illustrating the key steps in the synthesis and enzymatic degradation of this compound.

Spectroscopic and Synthetic Elucidation of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is a phenylpropanoid that has been identified as a natural product, notably isolated from the roots of Paeonia lactiflora.[1] Phenylpropanoids are a diverse class of plant secondary metabolites with a wide range of biological activities, making them of significant interest in medicinal chemistry and drug discovery. The precise stereochemistry of these molecules is crucial for their biological function. This guide focuses on the threo diastereomer.

Due to the limited availability of comprehensive characterization data in the public domain for the title compound, this guide leverages data from a synthesized, chlorinated analog to provide a framework for its spectroscopic identification and to detail a plausible synthetic route.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound and its synthesized chloro-analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~6.90 | d | ~8.0 | Ar-H |

| ~6.75 | dd | ~8.0, 2.0 | Ar-H |

| ~6.70 | d | ~2.0 | Ar-H |

| ~4.50 | d | ~6.0 | H-1 |

| ~3.90 | m | - | H-2 |

| 3.85 | s | - | -OCH₃ |

| ~3.60 | dd | ~11.0, 4.0 | H-3a |

| ~3.45 | dd | ~11.0, 6.0 | H-3b |

Note: Predicted values are based on the analysis of related structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~146.5 | Ar-C (C-4) |

| ~145.0 | Ar-C (C-3) |

| ~132.0 | Ar-C (C-1') |

| ~119.0 | Ar-C (C-6') |

| ~114.5 | Ar-C (C-5') |

| ~110.0 | Ar-C (C-2') |

| ~75.0 | C-1 |

| ~73.0 | C-2 |

| ~64.0 | C-3 |

| 55.9 | -OCH₃ |

Note: Predicted values are based on the analysis of related structures and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Comprehensive, experimentally verified IR and MS data for this compound are not available in the reviewed literature. However, based on the functional groups present, the following characteristic IR absorptions and mass spectral features are expected:

Table 3: Expected IR Absorptions and Mass Spectrometry Data

| Spectroscopic Technique | Expected Values | Functional Group Assignment |

| IR (cm⁻¹) | ~3400 (broad) | O-H stretch (hydroxyl) |

| ~3010 | C-H stretch (aromatic) | |

| ~2930, ~2850 | C-H stretch (aliphatic) | |

| ~1605, ~1515 | C=C stretch (aromatic) | |

| ~1270 | C-O stretch (aryl ether) | |

| ~1030 | C-O stretch (alcohol) | |

| MS (m/z) | 198 [M]⁺ | Molecular Ion |

| 180 | [M - H₂O]⁺ | |

| 167 | [M - CH₂OH]⁺ | |

| 151 | [M - CH(OH)CH₂OH]⁺ | |

| 137 | Guaiacyl cation |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of the related compound, threo-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol, which can be adapted for the synthesis of the title compound.

Synthesis of threo-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol

This multi-step synthesis starts from vanillin and proceeds through olefination, asymmetric dihydroxylation, protection, reduction, chlorination, and deprotection steps.

-

Step 1: Olefination of Protected Vanillin

-

Vanillin is first protected (e.g., as a benzyl ether) to prevent interference from the phenolic hydroxyl group.

-

The protected vanillin is then subjected to a Wittig reaction with an appropriate phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane) to yield the corresponding α,β-unsaturated ester.

-

-

Step 2: Asymmetric Dihydroxylation

-

The unsaturated ester is treated with a Sharpless asymmetric dihydroxylation reagent (e.g., AD-mix-β) to introduce the two hydroxyl groups with the desired threo stereochemistry.

-

-

Step 3: Acetonide Protection

-

The resulting diol is protected as an acetonide by reacting with 2,2-dimethoxypropane in the presence of an acid catalyst to facilitate subsequent reactions.

-

-

Step 4: Reduction of the Ester

-

The ester group is reduced to a primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).

-

-

Step 5: Chlorination

-

The primary alcohol is converted to a chloride using a reagent like N-chlorosuccinimide (NCS) and triphenylphosphine (PPh₃).

-

-

Step 6: Deprotection

-

The protecting groups (e.g., benzyl ether and acetonide) are removed under appropriate conditions (e.g., hydrogenolysis for the benzyl group and acidic hydrolysis for the acetonide) to yield the final product.

-

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of threo-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol.

Caption: Synthetic workflow for threo-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic and synthetic aspects of this compound. While a complete experimental dataset for the title compound remains elusive in the current literature, the presented data for a close analog and the predictive information offer a solid foundation for researchers. The detailed synthetic protocol for the chloro-analog serves as a practical blueprint for the laboratory synthesis of this class of phenylpropanoids. Further research is warranted to fully characterize the title compound and explore its potential biological activities.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Threo-guaiacylglycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of threo-guaiacylglycerol, a key lignin model compound with significant biological activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its structural features, physicochemical parameters, and relevant experimental protocols. The guide also delves into the compound's known biological effects, particularly its anti-inflammatory and cytotoxic properties, and visualizes the key signaling pathways it modulates. All quantitative data are summarized in structured tables, and detailed methodologies for cited experiments are provided to facilitate replication and further research.

Introduction

Threo-guaiacylglycerol is a phenylpropanoid and a fundamental structural unit of lignin, a complex polymer that provides rigidity to plant cell walls.[1] Its structure consists of a guaiacyl (2-methoxyphenyl) group attached to a glycerol backbone. The stereoisomer "threo" refers to the specific relative configuration at the α and β carbons of the propane side chain.[1] This stereochemistry plays a crucial role in its three-dimensional structure and subsequent biological function.[1] Beyond its role in plant biology, threo-guaiacylglycerol and its derivatives have garnered significant interest in the scientific community for their diverse biological activities, including anti-inflammatory, anti-neuroinflammatory, and cytotoxic effects, making them promising candidates for drug discovery and development.[2]

Physicochemical Properties

Physical Properties

| Property | Value/Description | Source(s) |

| Appearance | Solid, powder | [3][4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available |

Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₅ | [4][5] |

| Molecular Weight | 214.22 g/mol | [5] |

| CAS Number | 27391-16-8 | [4][5] |

| IUPAC Name | (1R,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol | [6] |

Solubility

Threo-guaiacylglycerol is a hydrophobic compound with good solubility in various organic solvents.[7] For biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent.[7] A stock solution of up to 10 mM in DMSO can be prepared, which is then further diluted in aqueous buffers or cell culture media.[7] It is crucial to maintain the final DMSO concentration in cell-based assays below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[7]

| Solvent | Qualitative Solubility | Quantitative Solubility | Source(s) |

| Chloroform | Soluble | Data not available | [3][6] |

| Dichloromethane | Soluble | Data not available | [3][6] |

| Ethyl Acetate | Soluble | Data not available | [3][6] |

| Acetone | Soluble | Data not available | [3][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | ~1 mg/mL for 1,3-dioctanoyl glycerol (a related compound) | [3][6][8] |

| Dimethylformamide (DMF) | Soluble | ~30 mg/mL for 1,3-dioctanoyl glycerol (a related compound) | [8] |

To achieve higher solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[6]

Biological Activity and Signaling Pathways

Threo-guaiacylglycerol and its derivatives exhibit a range of biological activities, primarily anti-inflammatory and cytotoxic effects. These effects are mediated through the modulation of key intracellular signaling pathways.

Anti-inflammatory Activity

Derivatives of threo-guaiacylglycerol have demonstrated significant anti-inflammatory properties. For instance, tricin 4'-O-(threo-β-guaiacylglyceryl) ether has been shown to inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[9] This anti-inflammatory effect is mediated through the downregulation of the NF-κB and STAT3 signaling pathways.[9]

Cytotoxic Activity

Certain stereoisomers of threo-guaiacylglycerol-β-coniferyl aldehyde ether have shown cytotoxic effects against hepatocellular carcinoma cells.[10] This cytotoxicity is linked to the induction of apoptosis and the generation of ROS, which is mediated by the downregulation of the MEK/ERK signaling pathway.[10]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by threo-guaiacylglycerol derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of threo-guaiacylglycerol and its derivatives.

Synthesis of Threo-guaiacylglycerol

A common method for the synthesis of arylglycerol β-guaiacyl ethers, which can be adapted for threo-guaiacylglycerol, involves an aldol-type condensation followed by reduction.[11][12]

Materials:

-

(2-Methoxyphenoxy)acetic acid

-

Diisopropylamine

-

n-Butyllithium in hexane

-

Tetrahydrofuran (THF), anhydrous

-

Vanillin (or a protected derivative)

-

Borane-dimethyl sulfide complex

-

Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

Lithiation: In a three-necked flask under an argon atmosphere, dissolve diisopropylamine (2 equivalents) in anhydrous THF. Cool the solution to 0°C. Add n-butyllithium (2 equivalents) dropwise and stir for 30 minutes. To this solution, add a solution of (2-methoxyphenoxy)acetic acid (1 equivalent) in anhydrous THF dropwise. Stir the mixture at 35-40°C for 30 minutes to form the α-lithiated intermediate.[12][13]

-

Aldol Addition: Cool the reaction mixture to 0°C and add a solution of vanillin (1 equivalent) in anhydrous THF dropwise. Allow the reaction to proceed at this temperature until completion (monitored by TLC).[12]

-

Reduction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude 3-hydroxypropionic acid mixture is dissolved in anhydrous THF, and borane-dimethyl sulfide complex is added. The reaction is stirred at room temperature until the reduction is complete (monitored by TLC).[11]

-

Work-up: Carefully quench the reaction with methanol. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product containing a mixture of erythro and threo isomers.[14]

Purification by High-Performance Liquid Chromatography (HPLC)

The separation of threo and erythro diastereomers is crucial and can be achieved using HPLC.[15][16]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.[15]

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[15]

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[15] A typical gradient could be:

-

0-2 min: 10% B

-

2-18 min: 10-90% B (linear gradient)

-

18-20 min: 90% B

-

20-22 min: 90-10% B (linear gradient)

-

22-25 min: 10% B (re-equilibration)[16]

-

-

Flow Rate: 1.0 mL/min.[16]

-

Column Temperature: 30°C.[15]

-

Detection: UV at 280 nm.[15]

Procedure:

-

Sample Preparation: Dissolve approximately 1 mg of the crude product in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water.[15]

-

Filtration: Filter the sample solution through a 0.22 µm syringe filter before injection.[15]

-

Injection: Inject 10 µL of the filtered sample onto the column.[15]

-

Analysis: Identify the peaks corresponding to the threo and erythro isomers based on their retention times, which can be confirmed using pure standards if available. Collect the fraction corresponding to the threo isomer.[15]

Western Blot Analysis for p-MEK and p-ERK Inhibition

This protocol describes how to assess the inhibitory effect of a threo-guaiacylglycerol derivative on the MEK/ERK pathway.[17][18]

Materials:

-

Hepatocellular carcinoma cell line (e.g., Hep3B)

-

Complete cell culture medium

-

Threo-guaiacylglycerol derivative stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK, and anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed Hep3B cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the threo-guaiacylglycerol derivative for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO).

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Collect the lysates and centrifuge to pellet cell debris.[17]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[17]

-

SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[18]

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detection: After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[17]

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated MEK and ERK to their respective total protein levels. Use β-actin as a loading control.

NF-κB Luciferase Reporter Assay

This assay is used to determine the effect of a threo-guaiacylglycerol derivative on NF-κB transcriptional activity.[2][19][20]

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Complete cell culture medium

-

Threo-guaiacylglycerol derivative

-

LPS (or another NF-κB activator)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.

-

Treatment: After 24 hours, pre-treat the cells with various concentrations of the threo-guaiacylglycerol derivative for 1-2 hours. Then, stimulate the cells with an NF-κB activator like LPS (e.g., 1 µg/mL) for 6-8 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[20]

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in the treated cells to the stimulated control to determine the inhibitory effect of the compound.

STAT3 Phosphorylation Assay

This protocol outlines a method to assess the inhibition of STAT3 phosphorylation by a threo-guaiacylglycerol derivative.[21][22]

Materials:

-

RAW264.7 macrophage cells

-

Complete cell culture medium

-

Threo-guaiacylglycerol derivative

-

Interleukin-6 (IL-6)

-

Western blot reagents (as described in section 4.3)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3

Procedure:

-

Cell Culture and Treatment: Seed RAW264.7 cells in 6-well plates. Pre-treat the cells with the threo-guaiacylglycerol derivative for 1-2 hours. Stimulate the cells with IL-6 (e.g., 50 ng/mL) for 30 minutes.[22]

-

Protein Extraction, Quantification, and Western Blotting: Follow the same procedure as described in section 4.3 for protein extraction, quantification, and Western blotting.

-

Immunoblotting: Use primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

-

Analysis: Quantify the band intensities and normalize the level of phosphorylated STAT3 to the total STAT3 level.

Conclusion

Threo-guaiacylglycerol is a valuable model compound for lignin chemistry and a promising scaffold for the development of new therapeutic agents. This technical guide has provided a detailed overview of its known physical and chemical properties, highlighting the need for further experimental determination of some physical constants. The outlined biological activities and the detailed experimental protocols for synthesis, purification, and bioactivity assessment offer a solid foundation for researchers in the fields of natural product chemistry, pharmacology, and drug development. The visualization of the key signaling pathways modulated by threo-guaiacylglycerol derivatives provides a clear framework for understanding their mechanism of action and for guiding future research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. threo-Guaiacylglycerol CAS#: 27391-16-8 [chemicalbook.com]

- 4. threo-Guaiacylglycerol | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. threo-Guaiacylglycerol | CAS:27391-16-8 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. benchchem.com [benchchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. scispace.com [scispace.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mesoscale.com [mesoscale.com]

- 22. benchchem.com [benchchem.com]

Enantioselective Synthesis of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust methodology for the enantioselective synthesis of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, a valuable chiral building block in medicinal chemistry and natural product synthesis. The core of this synthetic strategy revolves around the highly efficient and predictable Sharpless Asymmetric Dihydroxylation (SAD), which allows for the precise installation of the desired stereochemistry. This document provides detailed experimental protocols, a comprehensive summary of quantitative data, and visual representations of the synthetic pathway and reaction mechanism to aid researchers in the successful implementation of this synthesis.

Synthetic Strategy Overview

The principal approach for the enantioselective synthesis of this compound involves the asymmetric dihydroxylation of a suitable alkene precursor, typically (E)-isoeugenol or a protected derivative thereof. The Sharpless Asymmetric Dihydroxylation is the method of choice for this transformation due to its high enantioselectivity and broad substrate scope.[1] The use of commercially available AD-mix reagents, which contain the osmium catalyst, a chiral ligand (either a dihydroquinine (DHQ) or dihydroquinidine (DHQD) derivative), and a re-oxidant, simplifies the experimental procedure.[1][2]

The overall synthetic workflow can be conceptualized as follows:

Caption: General workflow for the synthesis of the target diol.

Quantitative Data Summary

The enantioselectivity of the Sharpless Asymmetric Dihydroxylation is highly dependent on the choice of the chiral ligand in the AD-mix. AD-mix-α and AD-mix-β provide access to opposite enantiomers of the diol product. The following table summarizes key quantitative data for the asymmetric dihydroxylation of a closely related substrate, which serves as a strong indicator for the expected outcome with an (E)-isoeugenol type precursor.

| Substrate | Reagent | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Yield | Reference |

| Protected (E)-1-(4-hydroxy-3-methoxyphenyl)propene derivative | AD-mix-β | 92% | predominantly threo | N/A | [3] |

| Protected (E)-1-(4-hydroxy-3-methoxyphenyl)propene derivative | AD-mix-α | 92% | predominantly threo | N/A | [3] |

Note: N/A indicates that the specific data point was not available in the cited literature.

Detailed Experimental Protocols

This section provides a detailed experimental protocol for the enantioselective synthesis of this compound, adapted from the successful synthesis of a structurally related compound.[3]

Materials and Reagents

-

(E)-1-(4-acetoxy-3-methoxyphenyl)prop-1-ene (Acetylated Isoeugenol)

-

AD-mix-β (or AD-mix-α for the other enantiomer)

-

tert-Butanol

-

Water, deionized

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Potassium carbonate (K₂CO₃)

-

Methanol

Procedure: Sharpless Asymmetric Dihydroxylation

-

To a stirred solution of (E)-1-(4-acetoxy-3-methoxyphenyl)prop-1-ene (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) at room temperature, add AD-mix-β (1.4 g).

-

Add methanesulfonamide (0.1 mmol, 9.5 mg) to the reaction mixture.

-

Cool the mixture to 0 °C and stir vigorously for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, add sodium sulfite (1.5 g) and stir the mixture for an additional hour at room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the chiral diol as the acetoxy-protected intermediate.

Procedure: Deprotection of the Phenolic Hydroxyl Group

-

Dissolve the purified acetoxy-protected diol (1.0 mmol) in methanol (10 mL).

-

Add potassium carbonate (2.0 mmol, 276 mg) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, neutralize the reaction mixture with a dilute aqueous HCl solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Signaling Pathways and Mechanisms

The stereochemical outcome of the Sharpless Asymmetric Dihydroxylation is determined by the catalytic cycle, which involves the formation of a chiral osmium-ligand complex. This complex then undergoes a [3+2] cycloaddition with the alkene, leading to the formation of an osmate ester. Subsequent hydrolysis releases the desired diol and regenerates the osmium catalyst.[1]

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

The chirality of the ligand (from AD-mix-α or AD-mix-β) creates a chiral pocket around the osmium center, which directs the facial selectivity of the alkene addition, thus leading to the formation of a specific enantiomer of the diol product. The trans configuration of the starting alkene, (E)-isoeugenol, generally leads to the preferential formation of the threo diastereomer of the diol.

References

Unraveling the Biological Role of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol: A Review of Current Knowledge

For Immediate Release

Shanghai, China – December 25, 2025 – Threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, a phenylpropanoid naturally occurring in the roots of Paeonia lactiflora, is a compound of interest within the scientific community.[1][2] Despite its availability and classification as a natural product, a comprehensive review of the existing scientific literature reveals a notable absence of in-depth studies detailing its specific mechanism of action. This whitepaper aims to summarize the current understanding of this compound and explore the potential biological activities of the broader class of phenylpropanoids to which it belongs, thereby identifying areas for future research.

Compound Profile

This compound is classified as a phenylpropanoid. Phenylpropanoids are a large and diverse family of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine.[3] They are involved in a variety of essential plant functions, including defense against pathogens and UV radiation, structural support, and signaling.[3] The basic structure of phenylpropanoids consists of a six-carbon aromatic phenyl ring and a three-carbon propane tail.

While specific details are limited, the compound is commercially available from several suppliers of biochemicals and natural products for research purposes.

Current State of Mechanistic Understanding: A Research Gap

Extensive searches of scientific databases and literature have not yielded specific studies elucidating the mechanism of action of this compound. There is a lack of published research detailing its interactions with specific cellular targets, its effects on signaling pathways, or its quantitative biological activities in either in vitro or in vivo models. Consequently, it is not possible at this time to provide a detailed technical guide, quantitative data tables, or signaling pathway diagrams as originally intended. The absence of this information represents a significant gap in the current scientific knowledge.

Potential Biological Activities Based on the Phenylpropanoid Class

While direct evidence is wanting for the specific subject of this paper, the broader class of phenylpropanoids exhibits a wide range of biological activities. These activities provide a foundation for hypothesizing the potential, yet unproven, actions of this compound.

Many phenylpropanoids are known to possess antioxidant properties. Their phenolic structure allows them to act as free radical scavengers, which can help mitigate oxidative stress in biological systems. Oxidative stress is implicated in a variety of pathological conditions, suggesting that phenylpropanoids may have therapeutic potential in these areas.

Furthermore, some phenylpropanoids have demonstrated anti-inflammatory, antimicrobial, and anticancer effects. For instance, a structurally related lignan, threo-2,3-bis-(4-hydroxy-3-methoxyphenyl)-3-methoxypropanol (THMP), has been shown to inhibit bladder cancer cell proliferation by inducing oxidative stress-dependent apoptosis and DNA damage.[3] This study highlighted the activation of caspases 3, 8, and 9, key mediators of apoptosis.[3] While this data pertains to a different molecule, it suggests a potential avenue of investigation for the biological activity of structurally similar phenylpropanoids.

Future Research Directions

The lack of specific data on the mechanism of action of this compound underscores the need for foundational research. Future studies should aim to:

-

Screen for Biological Activity: Conduct broad in vitro screening assays to identify any significant biological effects, such as cytotoxic, antioxidant, anti-inflammatory, or antimicrobial activities.

-

Identify Molecular Targets: Employ techniques such as affinity chromatography, proteomics, and molecular docking to identify potential protein targets.

-

Elucidate Signaling Pathways: Once a biological effect is confirmed, investigate the underlying signaling pathways using molecular biology techniques like Western blotting, qPCR, and reporter gene assays.

-

In Vivo Studies: Following promising in vitro results, conduct in vivo studies in appropriate animal models to assess efficacy, pharmacokinetics, and safety.

Conclusion

This compound remains an understudied natural product. While its chemical structure places it within the versatile class of phenylpropanoids, its specific biological role and mechanism of action are yet to be determined. The scientific community is presented with an opportunity to explore the potential of this compound, beginning with fundamental biological screening and target identification. Such research is crucial to unlock any therapeutic potential it may hold and to contribute to the broader understanding of phenylpropanoid pharmacology.

Note on Visualization: Due to the lack of specific data on signaling pathways or experimental workflows for this compound, no diagrams have been generated for this report. The creation of such visualizations would be speculative and not based on experimentally validated information.

References

Unveiling the Double-Edged Sword: A Technical Guide to the Cytotoxic Effects of Threo-Guaiacylglycerol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic properties of threo-guaiacylglycerol derivatives, a class of lignans with burgeoning potential in oncology. These naturally occurring compounds, integral to the structure of plant cell walls, have demonstrated significant, stereoselective cytotoxic effects against various cancer cell lines. This document delves into the quantitative data substantiating these claims, the intricate signaling pathways they modulate, and the detailed experimental protocols necessary for their study. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to explore and harness the therapeutic promise of these molecules.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of threo-guaiacylglycerol derivatives is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. The stereochemistry of these molecules plays a pivotal role in their biological activity.

| Compound | Cell Line | IC50 (µM) | Citation |

| erythro-guaiacylglycerol-β-coniferyl aldehyde ether (1a) | Hep3B | 82.66 | [1] |

| erythro-guaiacylglycerol-β-coniferyl aldehyde ether (1b) | Hep3B | 45.56 | [1] |

| threo-guaiacylglycerol-β-coniferyl aldehyde ether (2a) | Hep3B | 67.97 | [1] |

| threo-guaiacylglycerol-β-coniferyl aldehyde ether (2b) | Hep3B | 39.02 | [1] |

Cellular Mechanisms and Signaling Pathways

The cytotoxic effects of threo-guaiacylglycerol derivatives are primarily mediated through the induction of apoptosis and the generation of reactive oxygen species (ROS), often linked to the modulation of key intracellular signaling cascades. A central pathway implicated in the action of these compounds is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.

Inhibition of the MEK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the nucleus, governing fundamental cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is a common hallmark of many cancers, leading to uncontrolled cell growth.

Studies on guaiacylglycerol-β-coniferyl aldehyde ether enantiomers have revealed that their cytotoxic effects on hepatocellular carcinoma cells (Hep3B) are associated with the inactivation of the MEK/ERK pathway.[1] Specifically, the more potent enantiomers have been shown to decrease the phosphorylation levels of MEK and ERK, which are key kinases in this cascade.[1] This inhibition disrupts the signaling flow, contributing to the induction of apoptosis and the production of ROS within the cancer cells.[1]

Caption: Inhibition of the MEK/ERK pathway by threo-guaiacylglycerol derivatives.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to evaluate the cytotoxic effects of threo-guaiacylglycerol derivatives.

Isolation and Characterization of Threo-Guaiacylglycerol Derivatives

The isolation of these compounds from natural sources is a multi-step process that requires careful extraction and purification techniques.

Caption: General workflow for the isolation and characterization of natural products.

1. Extraction:

-

Dried and powdered plant material is extracted with a suitable solvent, such as 95% ethanol, at room temperature.

-

The combined extracts are concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

3. Chromatographic Purification:

-

The target fraction is subjected to a series of chromatographic techniques for purification.

-

Column Chromatography: Silica gel or Sephadex LH-20 columns are commonly used for initial separation.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a C18 column is often employed for final purification to yield the pure threo-guaiacylglycerol derivative.

-

4. Structural Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the detailed structure and stereochemistry.

-

Cell-Based Cytotoxicity Assays

1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cancer cell lines (e.g., Hep3B, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the threo-guaiacylglycerol derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Protocol:

-

Seed and treat cells with the threo-guaiacylglycerol derivatives as in the MTT assay.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

-

3. Intracellular Reactive Oxygen Species (ROS) Detection

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Materials:

-

DCFH-DA probe

-

Fluorescence microplate reader or flow cytometer

-

-

Protocol:

-

Seed and treat cells with the threo-guaiacylglycerol derivatives.

-

Wash the cells with warm PBS and load with 10-20 µM DCFH-DA solution in serum-free medium for 30-45 minutes at 37°C.

-

Wash the cells to remove the extracellular probe.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm). An increase in fluorescence indicates an increase in intracellular ROS.

-

Conclusion

Threo-guaiacylglycerol derivatives represent a promising class of natural products with potent and selective cytotoxic effects against cancer cells. Their mechanism of action, which involves the induction of apoptosis and ROS generation through the inhibition of the MEK/ERK signaling pathway, highlights their potential as novel anticancer agents. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of these compounds for therapeutic applications. Further research is warranted to explore the full spectrum of their cytotoxic activity against a broader range of cancer cell lines and to elucidate the precise molecular interactions that govern their biological effects.

References

Isolating Bioactive Compounds from Paeonia lactiflora Roots: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating key bioactive compounds from the roots of Paeonia lactiflora, commonly known as white peony. This document synthesizes data from multiple studies to present detailed experimental protocols, quantitative analysis of isolated compounds, and the cellular signaling pathways modulated by these compounds. The information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Bioactive Constituents of Paeonia lactiflora Roots

The roots of Paeonia lactiflora are a rich source of various bioactive compounds, with monoterpene glycosides being the most prominent.[1][2][3][4] The primary and most studied of these are paeoniflorin and albiflorin.[5][6] Other significant constituents include benzoic acid, gallic acid derivatives, flavonoids, and triterpenoids.[4][5][7] The concentration of these compounds can vary depending on the cultivar, geographical origin, and processing methods of the root.[6][8]

Quantitative Analysis of Bioactive Compounds

The following tables summarize the quantitative data on the concentration and yield of major bioactive compounds isolated from Paeonia lactiflora roots using various extraction and purification techniques.

Table 1: Concentration of Bioactive Compounds in Paeonia lactiflora Root Extracts

| Compound | Extraction Solvent | Concentration (mg/g of extract) | Reference |

| Paeoniflorin | 80% Ethanol | 83.47 | [7] |

| Benzoylpaeoniflorin | 80% Ethanol | 5.72 | [7] |

| Albiflorin | 80% Ethanol | 5.03 | [7] |

| Paeoniflorin | 70% Ethanol | 73.89 | [5] |

| Albiflorin | 70% Ethanol | - | [5] |

| Paeoniflorin | Water | 57.87 | [5] |

| Albiflorin | Water | - | [5] |

| Paeoniflorin | - | 1.56% - 4.04% (of root) | [9][10] |

| Albiflorin | - | 0.04% - 1.98% (of root) | [9][10] |

Table 2: Yield and Purity of Paeoniflorin and Albiflorin after Purification

| Starting Material | Purification Method | Compound | Yield | Purity | Reference |

| 160 mg crude sample (22.0% paeoniflorin) | High-Speed Counter-Current Chromatography | Paeoniflorin | 33.2 mg | 98.2% | [11] |

| 150g dried root | High-voltage pulse electric field and enzymolysis, ultrafiltration, macroporous resin, chromatography resin | Paeoniflorin | - | 97.0% | [12] |

| 150g dried root | High-voltage pulse electric field and enzymolysis, ultrafiltration, macroporous resin, chromatography resin | Albiflorin | - | 93.6% | [12] |

| 300g dried root | High-voltage pulse electric field and enzymolysis, ultrafiltration, macroporous resin, chromatography resin | Paeoniflorin | 12.71 g | 97.4% | [12] |

| 300g dried root | High-voltage pulse electric field and enzymolysis, ultrafiltration, macroporous resin, chromatography resin | Albiflorin | 4.68 g | 93.8% | [12] |

| - | Silicagel column chromatography | Paeoniflorin | - | 98% | [9][10] |

| - | Silicagel column chromatography | Albiflorin | - | 93% | [9][10] |

Experimental Protocols

This section details the methodologies for the extraction, purification, and analysis of bioactive compounds from Paeonia lactiflora roots.

Extraction Protocols

The choice of extraction method and solvent significantly impacts the yield and profile of the extracted compounds.[13]

Protocol 3.1.1: Ethanol Extraction [7]

-

Preparation of Plant Material: Obtain dried Paeonia lactiflora roots and pulverize them into a coarse powder. Pass the powder through an 8-mesh sieve.

-

Extraction: Macerate 10 g of the powdered root material in 80% ethanol at a solvent-to-sample ratio of 50:1.

-

Incubation: Place the mixture in a shaking incubator at room temperature for 24 hours.

-

Filtration: Filter the extract through quantitative filter paper to separate the solid residue from the liquid extract.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

Protocol 3.1.2: Ultrasound-Assisted Deep Eutectic Solvent (DES) Extraction [2]

-

Solvent Preparation: Prepare a deep eutectic solvent by mixing choline bromide and formic acid.

-

Extraction: Mix the powdered white peony root with the prepared DES.

-

Ultrasonication: Subject the mixture to ultrasound-assisted extraction for approximately 41 minutes. Optimal conditions may include a liquid-to-solid ratio of 1:40 (g/mL) and a 58% DES/water solution.[2]

-

Separation: Centrifuge or filter the mixture to separate the extract from the solid residue.

Protocol 3.1.3: High-Voltage Pulse Electric Field and Enzymolysis Extraction [12]

-

Pre-treatment: Pulverize dried white peony root at low temperature using liquid nitrogen and sieve the powder (e.g., through a 100-mesh sieve).

-

Extraction: Subject the powder to a high-voltage pulse electric field while adding a solvent such as purified water. Following the electric field treatment, perform enzymolysis to further break down cell walls.

-

Filtration: Filter the resulting solution to obtain the target extract.

Purification Protocols

Following extraction, various chromatographic techniques can be employed to isolate and purify individual compounds.

Protocol 3.2.1: High-Speed Counter-Current Chromatography (HSCCC) for Paeoniflorin [11]

-

Sample Preparation: Dissolve the crude extract containing paeoniflorin in the selected two-phase solvent system.

-

Solvent System: Utilize a two-phase solvent system composed of n-butanol-ethyl acetate-water (1:4:5, v/v).

-

HSCCC Separation: Perform the separation in a single run using a high-speed counter-current chromatograph.

-

Fraction Collection and Analysis: Collect the fractions and analyze them by HPLC to identify and pool the fractions containing pure paeoniflorin.

Protocol 3.2.2: Column Chromatography for Paeoniflorin and Albiflorin [9][12]

-

Ultrafiltration: Filter the crude extract through an ultrafiltration membrane to remove proteins and polysaccharides.[12]

-

Decolorization: Pass the ultrafiltrate through a polar macroporous resin column for decolorization.[12]

-

Chromatographic Separation: Load the decolorized solution onto a chromatography resin column (e.g., silica gel).[9][12]

-

Gradient Elution: Elute the column with a gradient of solvents to separate paeoniflorin and albiflorin.[12]

-

Fraction Collection and Processing: Collect the respective eluates containing paeoniflorin and albiflorin, concentrate them, and dry to obtain the purified compounds.[12]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantitative analysis of paeoniflorin, albiflorin, and other constituents.[5][14]

-

Sample Preparation: Dissolve a known amount of the extract or purified compound in methanol and filter through a 0.45-μm membrane filter.[5]

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm).[5]

-

Mobile Phase: A gradient elution system consisting of 0.5% acetic acid in water (A) and acetonitrile (B).[5]

-

Gradient Program: 95% A at 0 min, 75% A at 25 min, 60% A at 30 min, 100% B at 35 min, 100% B at 40 min, 95% A at 45 min, and 95% A at 55 min.[5]

-

Flow Rate: 1.0 mL/min.[15]

-

-

Quantification: Prepare standard solutions of the compounds of interest and generate a calibration curve to quantify the compounds in the samples based on their peak areas.[5]

Signaling Pathways and Experimental Workflows

Extracts from Paeonia lactiflora and their isolated compounds have been shown to modulate several key signaling pathways, particularly those involved in inflammation.

NF-κB Signaling Pathway

Paeonia lactiflora extract (PLE) has been demonstrated to suppress the TNF-α-induced NF-κB signaling pathway.[7][16] This is a critical pathway in the inflammatory response. PLE achieves this by inhibiting the phosphorylation of IKK and p65, which in turn prevents the translocation of the p65 subunit of NF-κB from the cytosol to the nucleus.[7]

Caption: Inhibition of the NF-κB signaling pathway by Paeonia lactiflora extract.

General Experimental Workflow for Isolation and Bioactivity Testing

The following diagram illustrates a typical workflow for the isolation of bioactive compounds from Paeonia lactiflora roots and subsequent bioactivity assessment.

Caption: General workflow for isolation and bioactivity testing of Paeonia lactiflora compounds.

Conclusion

This technical guide provides a detailed framework for the isolation, purification, and analysis of bioactive compounds from the roots of Paeonia lactiflora. The presented protocols, quantitative data, and pathway diagrams offer a solid foundation for researchers and professionals in the field. The potent bioactivities of compounds like paeoniflorin and the extracts' ability to modulate key inflammatory pathways underscore the therapeutic potential of Paeonia lactiflora and warrant further investigation for drug development and nutraceutical applications.[17][18][19]

References

- 1. Anti-Inflammatory and Immunomodulatory Effects of Paeonia Lactiflora Pall., a Traditional Chinese Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]